N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzofuran-2-carboxamide
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Overview
Description
N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of triazolopyridazines. This compound is of interest due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its structure comprises a benzofuran moiety linked to a triazolopyridazine ring system, which is further functionalized with a methoxy group and a carboxamide linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Triazolopyridazine Core: This can be achieved by cyclization reactions involving hydrazine derivatives and appropriate diketones or ketoesters under acidic or basic conditions.
Methoxylation: Introduction of the methoxy group can be performed using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base.
Coupling with Benzofuran: The benzofuran moiety can be introduced via a coupling reaction, often using palladium-catalyzed cross-coupling techniques such as Suzuki or Heck reactions.
Carboxamide Formation: The final step involves the formation of the carboxamide linkage, typically through the reaction of an amine with a carboxylic acid derivative (e.g., acid chloride or ester) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxyl derivatives.
Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.
Substitution: The benzofuran and triazolopyridazine rings can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Hydroxylated derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzofuran and triazolopyridazine derivatives.
Scientific Research Applications
N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzofuran-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in diseases such as cancer, inflammation, and neurological disorders.
Biological Studies: Used as a probe to study biological pathways and mechanisms, especially those involving triazolopyridazine derivatives.
Chemical Biology: Employed in the design of chemical tools for the modulation of biological systems.
Industrial Applications: Potential use in the development of new materials or as intermediates in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to modulation of biological pathways. For instance, it could inhibit a kinase involved in cell proliferation, thereby exerting anti-cancer effects. The exact pathways and molecular targets would depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzofuran-2-carboxamide: shares structural similarities with other triazolopyridazine derivatives and benzofuran-based compounds.
Triazolopyridazine Derivatives: Compounds like 6-methoxy-[1,2,4]triazolo[4,3-b]pyridazine itself or its various substituted analogs.
Benzofuran Derivatives: Compounds such as benzofuran-2-carboxamide and its substituted derivatives.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which may confer specific biological activities not observed in simpler analogs. The presence of both the triazolopyridazine and benzofuran moieties allows for diverse interactions with biological targets, potentially leading to unique pharmacological profiles.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O3/c1-23-15-7-6-13-18-19-14(21(13)20-15)9-17-16(22)12-8-10-4-2-3-5-11(10)24-12/h2-8H,9H2,1H3,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSFCROWLQWBZPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C(=NN=C2CNC(=O)C3=CC4=CC=CC=C4O3)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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